molecular formula C13H15N3O3S B2731676 Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2034320-71-1

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B2731676
CAS RN: 2034320-71-1
M. Wt: 293.34
InChI Key: YFIAEQYWDWRDGC-UHFFFAOYSA-N
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Description

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, also known as TPOP, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. TPOP is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiophene ring.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a compound that may be explored within various fields of chemical research due to its structural complexity and the presence of multiple functional groups. Although specific studies directly involving this compound were not identified, research on structurally related compounds provides insights into the potential applications and methodologies for its synthesis and use.

For example, the work on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrated a synthetic approach to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which could be applicable to the synthesis of related compounds, highlighting the versatility of such structures in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Another relevant study involves the pharmacologically active benzo[b]thiophen derivatives, emphasizing the conversion processes among related structures, which may offer a basis for understanding the reactivity and potential transformations of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).

Applications in Polymer and Material Science

Research involving donor–acceptor type monomers, such as those incorporating thiophene units, demonstrates the compound's potential application in the development of electrochemical and electrochromic materials. For instance, studies on novel monomers for electropolymerization have shown significant optical and electronic properties suitable for applications in organic electronics, potentially including Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate as part of the molecular design (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Anticancer and Antibacterial Research

Structurally related compounds have been evaluated for their biological activities, including topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. Such studies suggest potential research directions for assessing the biological activities of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, particularly in the context of developing novel anticancer agents (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).

The synthesis and evaluation of new 1,2,4-triazoles from isonicotinic acid hydrazide, highlighting antimicrobial activities, provide another example of how compounds with similar structural motifs might be explored for their potential in medical and pharmaceutical research, including as antibacterial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

IUPAC Name

ethyl 3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-18-13(17)16-5-3-9(7-16)11-14-12(19-15-11)10-4-6-20-8-10/h4,6,8-9H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAEQYWDWRDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

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